Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The fluoro and methyl groups enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: A piperidine derivative with similar structural features but different pharmacological properties.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another piperidine derivative used in medicinal chemistry.
Uniqueness
Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which enhance its chemical stability and biological activity. These structural features distinguish it from other piperidine derivatives and contribute to its potential as a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
857357-08-5 |
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Molecular Formula |
C15H20FNO2 |
Molecular Weight |
265.32 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H20FNO2/c1-3-19-15(18)11-6-7-17-14(9-11)13-5-4-12(16)8-10(13)2/h4-5,8,11,14,17H,3,6-7,9H2,1-2H3 |
InChI Key |
JTUUOODGOPSGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C |
Origin of Product |
United States |
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